molecular formula C7H11ClN4O B13302740 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylacetamide

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylacetamide

Katalognummer: B13302740
Molekulargewicht: 202.64 g/mol
InChI-Schlüssel: WJCCVEYOGFCRSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylacetamide is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of an amino group, a chloro substituent on the pyrazole ring, and an ethylacetamide moiety. This compound is of interest due to its unique structural features and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylacetamide typically involves the reaction of 3-amino-4-chloropyrazole with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by the formation of the ethylacetamide moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro substituent can be reduced to form the corresponding amine.

    Substitution: The chloro substituent can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The amino and chloro substituents on the pyrazole ring may facilitate binding to enzymes or receptors, leading to modulation of their activity. The ethylacetamide moiety may enhance the compound’s solubility and bioavailability, contributing to its overall biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetic acid dihydrochloride
  • 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-carbamoylacetamide
  • 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylpropanamide

Uniqueness

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylacetamide moiety differentiates it from other similar compounds and may influence its reactivity and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C7H11ClN4O

Molekulargewicht

202.64 g/mol

IUPAC-Name

2-(3-amino-4-chloropyrazol-1-yl)-N-ethylacetamide

InChI

InChI=1S/C7H11ClN4O/c1-2-10-6(13)4-12-3-5(8)7(9)11-12/h3H,2,4H2,1H3,(H2,9,11)(H,10,13)

InChI-Schlüssel

WJCCVEYOGFCRSH-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)CN1C=C(C(=N1)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.